Moderate CYP1A2 Inhibition: A Distinct Metabolic Profile Compared to High-Potency CYP1A2 Inhibitors in the Imidazopyrazine Class
Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate exhibits a moderate inhibitory effect on human CYP1A2 with an IC50 of 200 nM [1]. In contrast, other imidazopyrazine derivatives, such as the influenza virus nucleoprotein inhibitor A4, show no inhibition of CYP1A2 even at 50 µM [2]. This places the target compound in a distinct category: it is not a potent CYP1A2 inhibitor (which can be a liability for drug-drug interactions), nor is it entirely devoid of CYP1A2 activity (which may be advantageous for certain pro-drug activation strategies).
| Evidence Dimension | CYP1A2 Inhibition (IC50) |
|---|---|
| Target Compound Data | 200 nM |
| Comparator Or Baseline | Imidazo[1,2-a]pyrazine derivative A4 (a representative class member) |
| Quantified Difference | Target compound is >250-fold more potent as a CYP1A2 inhibitor than A4 (200 nM vs. >50,000 nM) |
| Conditions | Recombinant human CYP1A2 expressed in baculovirus insect cell expression system using CEC substrate |
Why This Matters
A moderate CYP1A2 profile is a quantifiable differentiator for researchers designing compounds with balanced metabolic stability and a reduced risk of severe drug-drug interactions compared to highly potent CYP inhibitors.
- [1] BindingDB. BDBM50582293 (CHEMBL5075517) - Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate. CYP1A2 IC50: 200 nM. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50582293 (Accessed: 2026-04-17). View Source
- [2] Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Infect Dis. 2023;9(11):2106-2119. doi:10.1021/acsinfecdis.3c00237. View Source
